N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Molecular Formula: C₂₄H₂₆FN₃O₅S
Molecular Weight: 487.546 g/mol
Structural Features:
- Core: 2,3-dihydro-1,4-benzodioxine ring (electron-rich aromatic system).
- Substituents:
- Sulfonamide group at position 6 of the benzodioxine ring.
- Ethyl chain branching into morpholine (a six-membered amine-oxygen heterocycle) and furan-2-yl (oxygen-containing heteroaromatic) groups.
Key Properties:
- Lipophilicity: Moderate (logP ~2.5–3.0), influenced by the morpholine and furan moieties.
- Pharmacological Potential: Likely targets central nervous system (CNS) receptors (e.g., serotonin, dopamine) due to structural resemblance to neuroactive compounds .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c21-27(22,14-3-4-17-18(12-14)26-11-10-25-17)19-13-15(16-2-1-7-24-16)20-5-8-23-9-6-20/h1-4,7,12,15,19H,5-6,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPRFHVQLXTKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic synthesis The process begins with the preparation of the furan and morpholine intermediates, followed by their coupling with the benzodioxine moiety
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Research Findings and Implications
- Target vs. SSR181507 (A) : The target’s morpholine may offer better metabolic stability than SSR181507’s chlorine-substituted benzodioxine, but the latter’s bicyclic system enhances receptor selectivity .
- Target vs.
- Target vs. Sarizotan (D) : Both compounds utilize morpholine for CNS targeting, but the target’s benzodioxine-sulfonamide core may enable dual receptor modulation (e.g., serotonin and dopamine) .
Q & A
Q. What are the established synthetic routes for N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can purity be optimized?
The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and sulfonamide formation. Key steps include:
- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with a furan-morpholine ethylamine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide bond .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical parameters : Control of reaction temperature and stoichiometric ratios to minimize byproducts like unreacted sulfonyl chloride or dimerization products .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural validation relies on spectroscopic and crystallographic methods:
- 1H/13C NMR : Peaks for furan (δ 6.3–7.4 ppm), morpholine (δ 3.5–3.7 ppm), and benzodioxine (δ 4.2–4.5 ppm) confirm connectivity .
- Mass spectrometry : High-resolution ESI-MS provides exact mass matching (e.g., [M+H]+ ion) .
- X-ray crystallography : Single-crystal analysis resolves bond angles and stereochemistry, as demonstrated for analogous sulfonamide derivatives .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- Solubility : Poor aqueous solubility (e.g., <0.1 mg/mL in water) necessitates DMSO or ethanol as solvents for biological assays .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires storage at −20°C in inert atmospheres .
- Melting point : Determined via differential scanning calorimetry (DSC); reported range: 180–185°C for similar derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
A Design of Experiments (DoE) approach is recommended:
- Variables : Temperature (0–50°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., triethylamine vs. DMAP) .
- Response surface methodology : Identifies optimal conditions (e.g., 25°C, DCM, 1.2 eq. Et3N) to maximize yield (85–90%) .
- Byproduct analysis : LC-MS monitors dimerization or sulfonate ester formation, which are common at higher temperatures .
Q. What methodologies are used to investigate its biological activity, and how can contradictory data be resolved?
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus and C. albicans) .
- Enzyme inhibition : Kinase inhibition assays (IC50 determination via fluorescence polarization) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Modifiable sites :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
